N-[3-(hexylsulfanyl)-1,2,4-thiadiazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(hexylsulfanyl)-1,2,4-thiadiazol-5-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a hexylsulfanyl group attached to the thiadiazole ring, along with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hexylsulfanyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves the following steps:
-
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.
-
Introduction of the Hexylsulfanyl Group: : The hexylsulfanyl group can be introduced by reacting the thiadiazole intermediate with hexylthiol in the presence of a suitable catalyst, such as a base like sodium hydride or potassium carbonate.
-
Acetylation: : The final step involves the acetylation of the thiadiazole derivative with acetic anhydride or acetyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : N-[3-(hexylsulfanyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
-
Reduction: : Reduction of the compound can yield thiols or thioethers. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the hexylsulfanyl group can be replaced by other nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane, potassium permanganate in acetone.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
-
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : Thiadiazole derivatives, including N-[3-(hexylsulfanyl)-1,2,4-thiadiazol-5-yl]acetamide, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. These compounds are being investigated for their potential use in developing new therapeutic agents.
-
Medicine: : The compound’s biological activities make it a candidate for drug development. Researchers are exploring its potential as an active pharmaceutical ingredient in treating various diseases.
-
Industry: : this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(hexylsulfanyl)-1,2,4-thiadiazol-5-yl]acetamide is primarily related to its interaction with biological targets. The compound can inhibit the activity of specific enzymes or receptors, leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or cellular structures. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methylthio-[1,2,4]thiadiazol-5-yl)-acetamide: Similar structure with a methylthio group instead of a hexylsulfanyl group.
N-(3-Ethylthio-[1,2,4]thiadiazol-5-yl)-acetamide: Contains an ethylthio group.
N-(3-Propylthio-[1,2,4]thiadiazol-5-yl)-acetamide: Contains a propylthio group.
Uniqueness
N-[3-(hexylsulfanyl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and biological properties. The longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H17N3OS2 |
---|---|
Molecular Weight |
259.4g/mol |
IUPAC Name |
N-(3-hexylsulfanyl-1,2,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C10H17N3OS2/c1-3-4-5-6-7-15-10-12-9(16-13-10)11-8(2)14/h3-7H2,1-2H3,(H,11,12,13,14) |
InChI Key |
HJAMEJFVWZULLF-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NSC(=N1)NC(=O)C |
Canonical SMILES |
CCCCCCSC1=NSC(=N1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.